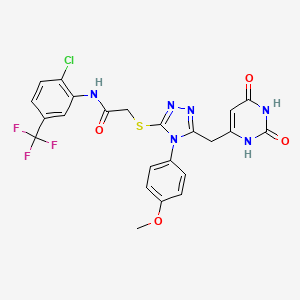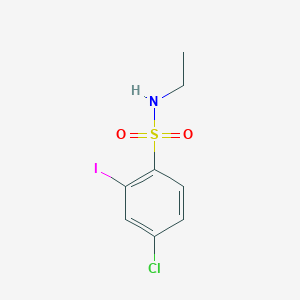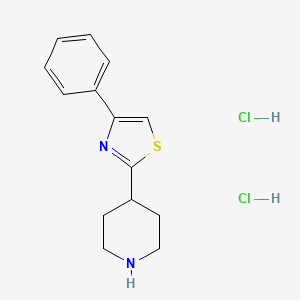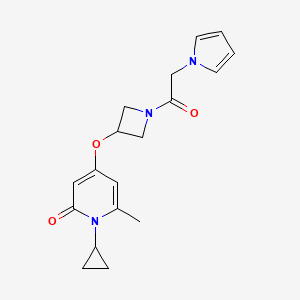
4-((1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and rings, including a pyrrole ring, an azetidine ring, a cyclopropyl group, and a pyridinone group. These groups could potentially confer interesting chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would be influenced by these groups and their interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present. For example, the pyrrole ring might undergo electrophilic substitution, while the azetidine ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations :
- Kaneko et al. (1986) described the synthesis of a compound similar to the title compound, which serves as a synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one. This compound was synthesized from a pyridone with a protected hydroxy group, demonstrating a method to create azetidin-2-ones with an oxygenated ethyl side chain (Kaneko et al., 1986).
- Rumbo et al. (1996) explored 3-hydroxy-4-pyridones, which can be transformed into 4-methoxy-3-oxidopyridinium ylides, leading to the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. This process demonstrates the potential for creating diverse tropane alkaloids (Rumbo et al., 1996).
Antimicrobial and Insecticidal Potential :
- Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, demonstrating their potential for insecticidal and antibacterial applications. This showcases the broader application of pyridine derivatives in biological contexts (Deohate & Palaspagar, 2020).
Development of Antibacterial Agents :
- Genin et al. (2000) prepared nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents with expanded activity against Gram-negative organisms. This research highlights the potential of azole moieties in enhancing antibacterial activity (Genin et al., 2000).
Synthesis of Psychiatric Medication Candidates :
- Zhang et al. (2013) conducted a systematic study on a 3-pyridyl ether scaffold bearing a cyclopropane-containing side chain, identifying it as a potential antidepressant acting as a partial agonist at α4β2-nicotinic acetylcholine receptors (Zhang et al., 2013).
Green Chemistry Approaches :
- Roslan et al. (2015) demonstrated the solvent-free synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones, a process that is environmentally friendly and yields a backbone structure that can be utilized in various synthetic applications (Roslan et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(2-pyrrol-1-ylacetyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-8-15(9-17(22)21(13)14-4-5-14)24-16-10-20(11-16)18(23)12-19-6-2-3-7-19/h2-3,6-9,14,16H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTXUSDEHOMAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CN4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(1H-pyrrol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)
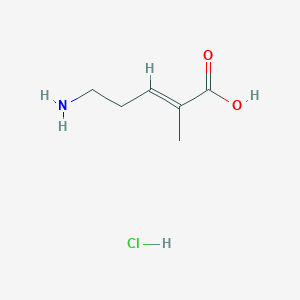
![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)
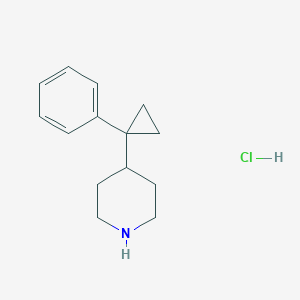
![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)
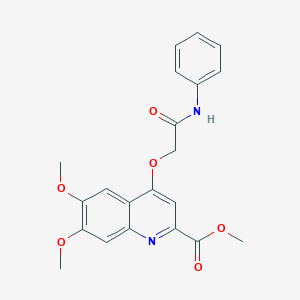
![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)

